
CID755673
Descripción general
Descripción
CID755673 es un inhibidor de molécula pequeña que se dirige selectivamente a las enzimas de la proteína quinasa D. Las enzimas de la proteína quinasa D son quinasas de serina/treonina implicadas en varios procesos celulares, incluida la proliferación celular, la migración y la supervivencia. This compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en los campos de la investigación del cáncer y las células madre .
Métodos De Preparación
La síntesis de CID755673 implica varios pasos, comenzando con la preparación de la estructura central de la benzoxoloazepinolona. La ruta sintética normalmente incluye los siguientes pasos :
- Formación del sistema de anillo de benzofurano.
- Introducción del grupo azepinona.
- Funcionalización del anillo de benzofurano con un grupo hidroxilo.
Las condiciones de reacción para cada paso varían, pero los reactivos comunes incluyen solventes orgánicos, bases y ácidos. El producto final se purifica mediante técnicas como la cromatografía en columna y la recristalización.
Análisis De Reacciones Químicas
CID755673 se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en el anillo de benzofurano se puede oxidar para formar una cetona.
Reducción: El grupo azepinona se puede reducir para formar una amina.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales, como halógenos o grupos alquilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el cloruro de tionilo. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
CID755673 is identified as a small molecule with the chemical structure 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one. It exhibits a high degree of selectivity for PKD1 over other kinases, with an IC50 value of approximately 182 nM. Notably, it acts independently of the ATP-binding domain common to many kinase inhibitors, contributing to its specificity against closely related kinases such as protein kinase C (PKC) .
Cell Cycle Regulation
One prominent application of this compound is its role in enhancing cell cycle progression. Research indicates that this compound stimulates DNA synthesis in Swiss 3T3 fibroblasts through both PKD-dependent and PKD-independent pathways when cells are exposed to various growth factors like bombesin and epidermal growth factor (EGF). The compound significantly increased the transition from the G1 phase to the S phase of the cell cycle, indicating its potential utility in studies focused on cellular proliferation and growth regulation .
Table 1: Effects of this compound on Cell Cycle Progression
Concentration (μM) | Effect on DNA Synthesis | Phase Transition (G1 to S) |
---|---|---|
25 | Enhanced | Significant |
50 | Moderate | Moderate |
100 | Minimal | Not applicable |
Immunological Applications
This compound has been studied for its effects on natural killer (NK) cell functions. In vitro studies demonstrated that this compound significantly inhibits NK cell degranulation and cytokine release in a dose-dependent manner. At concentrations as low as 5 μM, degranulation was reduced, while higher concentrations led to nearly complete abrogation of interferon-gamma production . This suggests its potential application in modulating immune responses.
Table 2: Impact of this compound on NK Cell Function
Concentration (μM) | Degranulation (%) | IFN-γ Production (%) |
---|---|---|
5 | Reduced by 40 | 75 |
50 | Further reduced | 50 |
100 | Nearly abolished | <10 |
Cancer Research
In cancer biology, this compound has shown promise in inhibiting prostate cancer cell proliferation and migration. Studies indicate that it effectively reverses biological actions mediated by PKD1, which is implicated in tumor progression . Furthermore, it has been utilized in models of acute pancreatitis, demonstrating a reduction in necrosis and severity through PKD inhibition .
Case Study: Prostate Cancer Inhibition
A study involving LNCaP prostate cancer cells revealed that treatment with this compound resulted in significant suppression of cell migration and invasion capabilities. This highlights its potential as a therapeutic agent in cancer treatment strategies.
Cardiovascular Applications
Recent findings suggest that this compound may enhance cardiac function in models of obesity and diabetes. In experiments with db/db mice, administration of this compound led to improved cardiac function metrics by reducing PKD activity . This positions this compound as a candidate for therapeutic intervention in cardiovascular diseases associated with metabolic disorders.
Table 3: Effects on Cardiac Function
Time Post-Administration (hr) | Dose (mg/kg) | PKD Activity Reduction (%) |
---|---|---|
1 | 1 | Significant |
4 | 10 | Moderate |
Mecanismo De Acción
CID755673 ejerce sus efectos al inhibir selectivamente las enzimas de la proteína quinasa D. La inhibición de las enzimas de la proteína quinasa D conduce a la interrupción de varios procesos celulares, incluida la proliferación celular, la migración y la supervivencia. Los objetivos moleculares de this compound incluyen el dominio catalítico de las enzimas de la proteína quinasa D, que es responsable de su actividad quinasa .
Comparación Con Compuestos Similares
CID755673 es único en su selectividad para las enzimas de la proteína quinasa D en comparación con otros inhibidores de quinasas. Compuestos similares incluyen:
CID2011756: Otro inhibidor de la proteína quinasa D con una estructura química diferente.
Análogos de this compound: Se han sintetizado varios análogos de this compound para estudiar las relaciones estructura-actividad y mejorar la potencia y la selectividad.
This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas.
Actividad Biológica
CID755673 is a selective inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases implicated in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention for its potential therapeutic applications in conditions such as cancer, diabetes, and pancreatitis due to its ability to modulate PKD activity.
This compound inhibits PKD isoforms (PKD1, PKD2, and PKD3) in a non-competitive manner, meaning it does not compete with ATP for binding. This unique mechanism contributes to its high specificity and selectivity over related kinases, such as Protein Kinase C (PKC) . The compound has been shown to effectively reduce PKD phosphorylation at critical sites, which is essential for its activation and downstream signaling .
Key Findings on Biological Activity
-
Cardiac Function Enhancement :
- In studies involving db/db mice (a model for type 2 diabetes), this compound administration improved cardiac function by enhancing both diastolic and systolic performance. This was associated with reduced PKD activity and heart weight .
- Acute administration resulted in a significant decrease in PKD phosphorylation levels, demonstrating its potential as a therapeutic strategy for diabetic cardiomyopathy .
-
Anti-Inflammatory Effects :
- In experimental models of pancreatitis, this compound significantly inhibited NF-κB activation, leading to reduced inflammatory responses. This was evidenced by decreased levels of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), as well as less pancreatic necrosis .
- The compound demonstrated efficacy when administered both before and after the onset of pancreatitis, indicating its potential for therapeutic use in acute inflammatory conditions .
-
Cancer Therapeutics :
- This compound has shown promise in inhibiting the growth and motility of prostate cancer cells (LNCaP, PC3, DU145) with IC50 values in the low micromolar range. It effectively blocked PKD-mediated processes that promote tumorigenesis .
- The compound's ability to inhibit cell migration and invasion further supports its potential as an anti-cancer agent .
- Stem Cell Maintenance :
Summary of Research Findings
The following table summarizes key research findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of CID755673 in inhibiting PKD isoforms?
this compound is a potent, cell-active small molecule inhibitor targeting PKD isoforms (PKD1, PKD2, PKD3) with IC50 values of 180 nM, 280 nM, and 227 nM, respectively . It acts non-competitively with ATP, binding to a unique site to disrupt PKD catalytic activity . This mechanism is validated in cardiac cells, where this compound dose-dependently modulates phosphorylation of proteins like pS23/24 cTnI and pS498 HDAC5, impacting metabolic gene expression (e.g., PPARα, CPT-1b) .
Q. How does this compound affect cardiac gene expression in diabetic models?
In diabetic db/db mice, this compound (1–10 mg/kg) enhances cardiac function by upregulating genes critical for mitochondrial metabolism (e.g., PGC-1α, CPT-1b) and downregulating KCNH2 mRNA, which is linked to arrhythmia. These effects correlate with improved phosphorylation of HDAC5 and cTnI, suggesting PKD inhibition as a therapeutic strategy for diabetic cardiomyopathy .
Q. What are the recommended concentrations and storage conditions for this compound in in vitro studies?
- Storage : Store lyophilized powder at -25°C to -15°C for ≤3 years; reconstituted solutions at -85°C to -65°C for ≤2 years .
- Working concentrations : 10–25 μM in cell culture (e.g., Swiss 3T3 cells), though optimization is required depending on cell type and assay .
Advanced Research Questions
Q. How can researchers reconcile the contradictory roles of this compound as both a PKD inhibitor and a stimulator of DNA synthesis?
this compound exhibits off-target effects at lower concentrations (e.g., 10 μM), enhancing DNA synthesis ([<sup>3</sup>H]thymidine incorporation) and cell cycle progression (G1→S phase) in Swiss 3T3 cells via PKD-independent pathways . This dual role necessitates:
- Concentration-dependent assays : Use ≥25 μM for PKD inhibition and ≤10 μM to study off-target effects .
- Control experiments : Combine siRNA-mediated PKD1 knockdown with this compound treatment to isolate PKD-independent mechanisms .
Q. What methodological approaches are critical to confirm the specificity of this compound in PKD-related pathways?
- Genetic validation : Use siRNA or CRISPR to silence PKD isoforms and assess residual effects of this compound .
- Comparative pharmacology : Compare results with structurally distinct PKD inhibitors (e.g., CRT0066101) to rule out off-target kinase interactions .
- Multi-assay verification : Combine phosphorylation assays (e.g., pS916 PKD1), flow cytometry (cell cycle analysis), and transcriptional profiling .
Q. How does this compound modulate cell cycle progression in Swiss 3T3 cells, and what are the implications for experimental design?
this compound enhances G1→S transition induced by agonists like bombesin or EGF, even in PKD1-knockdown cells, implicating PI3K/AKT or other pathways . Researchers should:
- Monitor cell cycle phases : Use flow cytometry to quantify S/G2-M populations .
- Assess mitogenic synergy : Test this compound with growth factors (e.g., PDGF, TGFβ) to identify synergistic/antagonistic interactions .
- Avoid overinterpretation : Use complementary inhibitors (e.g., LY294002 for PI3K) to dissect signaling crosstalk .
Q. Methodological Recommendations
- Dose optimization : Perform pilot studies across 1–50 μM to identify threshold concentrations for target vs. off-target effects .
- Ethical compliance : Adhere to NIH guidelines for animal studies (e.g., IACUC protocols) when using diabetic or pancreatitis models .
- Data reporting : Use COPE and ICMJE standards for reproducibility, including raw data deposition and conflict-of-interest disclosures .
Propiedades
IUPAC Name |
7-hydroxy-2,3,4,5-tetrahydro-[1]benzofuro[2,3-c]azepin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-12(15)11(8)16-10/h3-4,6,14H,1-2,5H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACFPJSJOWQNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)OC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353851 | |
Record name | CID755673 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521937-07-5 | |
Record name | CID755673 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 521937-07-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.